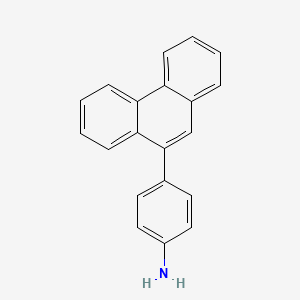

4-(9-Phenanthrenyl)benzenamine

Description

Significance of Phenanthrene-Containing Organic Molecules in Advanced Chemical Systems

Phenanthrene (B1679779), a three-ring aromatic hydrocarbon, serves as a fundamental building block in the synthesis of a diverse range of functional organic materials. rsc.orgacademie-sciences.fr Its extended π-conjugated system imparts valuable photochemical and electroluminescent properties, positioning it as a molecule of great interest in materials science. academie-sciences.fracademie-sciences.fr Phenanthrene and its derivatives are extensively studied for their applications in organic light-emitting diodes (OLEDs), where they can function as efficient emitters or host materials. academie-sciences.fracademie-sciences.fr The aromaticity and structural rigidity of the phenanthrene core make it a prevalent component in the construction of more complex molecules, including fluorescent dyes and advanced polymers. rsc.orgacademie-sciences.fr

The thermal reactivity of phenanthrene-containing structures is also a significant area of study, particularly in the context of nanoparticle formation. rsc.org Furthermore, the unique photophysical behaviors of phenanthrene chromophores are exploited in various applications, including the development of sensors and photoactive materials. acs.org Researchers have successfully synthesized numerous phenanthrene derivatives, such as those bearing cyano groups, to fine-tune their electronic properties for specific optoelectronic applications, demonstrating their potential as electron-injection and hole-blocking layers in OLEDs. academie-sciences.fracademie-sciences.fr The versatility of the phenanthrene skeleton allows for its incorporation into a vast number of compounds with applications spanning from materials science to medicinal chemistry. academie-sciences.fracademie-sciences.fr

The Unique Role of Aniline (B41778) Moieties in Modulating Electronic and Structural Characteristics of PAHs

The introduction of an aniline moiety—a benzene (B151609) ring substituted with an amino group—onto a polycyclic aromatic hydrocarbon framework profoundly influences the resulting molecule's electronic and structural properties. Aniline and its derivatives are well-established as potent electron-donating groups. d-nb.inforesearchgate.net When conjugated with a PAH, which can act as a π-acceptor or bridge, a "push-pull" system is formed. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a critical process for many applications in optoelectronics and nonlinear optics (NLO). nih.govresearchgate.net

The electron-donating nature of the amine group in aniline raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the conjugated system, while the Lowest Unoccupied Molecular Orbital (LUMO) remains largely associated with the PAH acceptor. This modulation leads to a reduction in the HOMO-LUMO energy gap, which is observable as a bathochromic (red) shift in the molecule's absorption spectrum. d-nb.infomjcce.org.mk Studies on various substituted aromatic amines have shown that the presence of electron-donating groups on the benzene ring enhances the rate of electron transfer. researchgate.net

The geometry of the linkage between the aniline and PAH units is also critical. Steric hindrance can cause a twist between the donor and acceptor planes, affecting the degree of π-conjugation. nih.gov This dihedral angle directly impacts the electronic communication between the two moieties and, consequently, the photophysical properties. nih.gov For instance, in some push-pull chromophores, a larger dihedral angle can lead to deconjugation and a resulting blue shift in absorption, while in others, it can disrupt efficient linear conjugation, leading to a red shift. nih.gov

| System Type | Substituent (Role) | Key Electronic Effect | Impact on Properties | Reference |

|---|---|---|---|---|

| Donor-π-Acceptor | Aniline (Donor) | Raises HOMO energy level | Reduces HOMO-LUMO gap, enables intramolecular charge transfer (ICT) | d-nb.infomjcce.org.mk |

| Push-Pull Chromophore | Diethylaniline (Donor) | Facilitates charge separation from donor to acceptor | Creates strong ICT bands in the near-IR region, enhances NLO properties | nih.gov |

| Substituted Phenanthrene | -NH2 (Donor) | Long-range π-electron-donating interactions | Decreases HOMO-LUMO gap from 5.42 eV in aniline to 2.15 eV in 2-aminopentacene | d-nb.info |

| Substituted Phenanthrene | -NO2 (Acceptor) | Long-range π-electron-withdrawing interactions | Decreases HOMO-LUMO gap from 5.04 eV in nitrobenzene (B124822) to 2.06 eV in 2-nitropentacene | d-nb.info |

| Phenanthrene-based D-π-A | -NH2, -N(CH3)2 (Donors) | Increases intramolecular charge transfer ability | Enhances non-linear optical (NLO) behavior | researchgate.net |

Overview of Research Trajectories for Aromatic Amine-Substituted Phenanthrene Frameworks

The research landscape for aromatic amine-substituted phenanthrene frameworks is dynamic and expanding, driven by the quest for novel materials with tailored functionalities. A significant trajectory involves the design and synthesis of these compounds for applications in organic electronics. researchgate.net The tunable electronic properties of phenanthrene-amine derivatives make them excellent candidates for components in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mjcce.org.mkresearchgate.net For example, phenanthrene-based materials have been developed as host materials in red and green OLEDs, demonstrating low efficiency roll-off. acs.org

Another major research avenue is the development of porous aromatic frameworks (PAFs) and covalent organic frameworks (COFs) that incorporate these structures. acs.orgnih.gov By using building blocks like 3,6-diaminophenanthrene, researchers can construct robust, porous materials with high surface areas. acs.orgmdpi.com The functionalization of these frameworks with aromatic amine groups has been shown to be highly effective for applications such as selective gas separation, particularly for capturing CO2 from flue gas emissions. nih.govacs.org The amine groups provide specific interaction sites that enhance the selectivity for CO2 over other gases like N2. nih.govacs.org

Furthermore, the unique photophysical properties of phenanthrene-amine compounds are being harnessed for the development of chemical sensors and probes. mdpi.comresearchgate.net The fluorescence of the phenanthrene unit can be modulated by its interaction with specific analytes. For instance, a receptor based on a 3,6-bisureidophenanthrene scaffold, derived from 3,6-diaminophenanthrene, has been shown to interact differently with phosphate (B84403) and chloride anions, demonstrating its potential for anion sensing. mdpi.com The synthesis of novel phenanthrene-containing polyamides has also led to materials that exhibit ion-selective fluorescent responses, opening possibilities for their use in environmental monitoring and diagnostics. acs.org

Properties

IUPAC Name |

4-phenanthren-9-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c21-16-11-9-14(10-12-16)20-13-15-5-1-2-6-17(15)18-7-3-4-8-19(18)20/h1-13H,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPQOZAGVBADQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC=C(C=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 9 Phenanthrenyl Benzenamine and Its Functional Derivatives

Direct Synthetic Routes to 4-(9-Phenanthrenyl)benzenamine

Direct synthetic strategies for forming the C-N bond between the phenanthrene (B1679779) and benzene (B151609) rings are of paramount importance for the efficient construction of this compound. These routes typically involve transition-metal-catalyzed cross-coupling reactions or multicomponent reactions that allow for the rapid assembly of the target molecule from readily available starting materials.

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction provides a powerful tool for the synthesis of this compound from halophenanthrenes, such as 9-bromophenanthrene (B47481), and aniline (B41778). The general transformation is depicted below:

Scheme 1: General Representation of the Buchwald-Hartwig Amination for the Synthesis of this compound.

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection and optimization of the catalytic system, which comprises a palladium precursor and a supporting ligand. wikipedia.orgacsgcipr.org The choice of ligand is particularly crucial as it influences the stability and reactivity of the palladium catalyst, thereby affecting reaction efficiency and substrate scope. beilstein-journals.org

For the coupling of an aryl halide like 9-bromophenanthrene with aniline, a variety of palladium sources can be employed, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). beilstein-journals.org However, the ligand plays the most significant role in achieving high yields and turnover numbers. Sterically hindered and electron-rich phosphine (B1218219) ligands are generally preferred as they facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. libretexts.org

Several classes of ligands have been successfully employed in Buchwald-Hartwig aminations. First-generation catalysts often utilized monodentate phosphine ligands. The development of bidentate phosphine ligands, such as BINAP and DPPF, represented a significant advancement, allowing for the efficient coupling of a broader range of substrates. wikipedia.org More recently, highly effective and versatile ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), have been developed. These bulky, electron-rich dialkylbiaryl phosphine ligands have demonstrated remarkable activity in the amination of challenging substrates. beilstein-journals.org

The selection of the base is another critical parameter. Strong, non-nucleophilic bases are typically required to facilitate the deprotonation of the amine and the subsequent formation of the palladium-amido complex. Common bases used in these reactions include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium tert-butoxide (KOtBu). beilstein-journals.org

The following interactive data table summarizes typical catalytic systems and conditions that have been optimized for the Buchwald-Hartwig amination of aryl bromides with anilines, which are applicable to the synthesis of this compound.

| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(OAc)₂ | XPhos | NaOtBu | Toluene (B28343) | 100 | >90 |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 110 | 80-90 |

| [Pd(allyl)Cl]₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | >90 |

| PdCl₂(dppf) | dppf | NaOtBu | Toluene | 110 | 75-85 |

The mechanism of the Buchwald-Hartwig amination has been extensively studied, providing valuable insights into the reaction kinetics and factors governing selectivity. libretexts.orgnih.gov The catalytic cycle is generally understood to involve:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halophenanthrene (e.g., 9-bromophenanthrene) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: Aniline coordinates to the Pd(II) complex, and subsequent deprotonation by the base generates a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination of the desired this compound, which regenerates the active Pd(0) catalyst. libretexts.org

Kinetic studies have revealed that the rate-determining step can vary depending on the specific substrates, ligands, and reaction conditions. nih.gov In many cases, the oxidative addition or the reductive elimination is considered to be the turnover-limiting step. The nature of the halide on the phenanthrene ring influences the rate of oxidative addition, with the reactivity order typically being I > Br > Cl.

Selectivity in the amination of polyhalogenated phenanthrenes can be an important consideration. However, for the synthesis of this compound from a monohalophenanthrene, the primary selectivity issue is the prevention of side reactions, such as hydrodehalogenation of the starting material or diarylation of the amine. The use of bulky ligands and careful control of reaction conditions can minimize these undesired pathways. For instance, the steric bulk of the ligand can disfavor the coordination of a second molecule of the aryl halide, thus preventing diarylation.

One-pot multicomponent reactions (MCRs) offer an attractive alternative to traditional multi-step syntheses by combining three or more reactants in a single reaction vessel to form a complex product in a highly atom- and step-economical fashion. mdpi.com A plausible, though less documented, approach for the synthesis of this compound could involve a multicomponent strategy starting from phenanthrenequinone (B147406), an aniline derivative, and a suitable third component that can facilitate the aromatization and introduction of the amino group.

Solid acid catalysts have emerged as environmentally benign and reusable alternatives to traditional homogeneous acid catalysts in a variety of organic transformations, including multicomponent reactions. sciepub.comgoogle.com In the context of synthesizing arylamines, a solid acid catalyst could facilitate key steps such as imine formation and subsequent cyclization or rearrangement cascades.

For a hypothetical multicomponent synthesis of this compound, a solid acid catalyst could play a crucial role in activating the carbonyl groups of phenanthrenequinone towards nucleophilic attack by aniline. The acidic sites on the catalyst surface can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This initial condensation is a common step in many MCRs that lead to nitrogen-containing heterocyclic compounds. nih.gov

The following table provides examples of solid acid catalysts that have been employed in various multicomponent reactions for the synthesis of nitrogen-containing compounds.

| Solid Acid Catalyst | Type | Key Features |

| Zeolites (e.g., H-ZSM-5) | Microporous aluminosilicate | Shape selectivity, strong Brønsted acid sites |

| Montmorillonite K-10 | Clay | Readily available, mild Lewis and Brønsted acidity |

| Sulfated Zirconia | Solid superacid | High acidity, thermal stability |

| Amberlyst-15 | Sulfonated polystyrene resin | Macroporous, strong Brønsted acid sites, easy recovery |

The choice of solvent can have a profound impact on the outcome of multicomponent reactions. Solvents can influence the solubility of reactants, the stability of intermediates, and the rate of individual reaction steps. researchgate.net In the design of a multicomponent synthesis of this compound, a systematic exploration of solvent effects would be necessary.

Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often effective in dissolving a wide range of organic reactants and can promote reactions involving charged intermediates. In contrast, non-polar solvents like toluene or hexane (B92381) might be suitable for reactions that proceed through less polar transition states. In some cases, solvent-free conditions, where the reaction is carried out in the melt or with a liquid reactant acting as the solvent, can offer advantages in terms of reduced waste and simplified work-up procedures.

Temperature is another critical parameter that needs to be optimized. Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts. A careful balance must be struck to achieve a high yield of the desired product in a reasonable timeframe. The optimal reaction conditions are typically determined through systematic screening of various solvents and temperatures.

Electrochemical Synthesis Approaches for Benzenamine Derivatives

Electrochemical synthesis is emerging as a powerful and sustainable alternative to conventional methods for forming carbon-nitrogen (C-N) bonds, which are fundamental to the structure of benzenamine derivatives. rsc.orgnih.gov These techniques often operate under mild conditions, avoiding the need for harsh reagents, expensive metal catalysts, and stoichiometric chemical oxidants. rsc.orgnih.gov By using electricity as a "green" reagent, electrosynthesis offers high atom economy and minimizes waste generation. rsc.org

One prominent strategy is the direct electrochemical C-H amination of aromatic compounds. This can be achieved through the electrochemical oxidation of an aromatic compound in the presence of pyridine (B92270), which forms an N-arylpyridinium ion intermediate. snnu.edu.cntohoku.ac.jp This intermediate can then react with an amine to yield the desired aromatic primary amine. snnu.edu.cntohoku.ac.jp This metal-free approach demonstrates high chemoselectivity and functional group tolerance. snnu.edu.cnchemrxiv.org

Another approach involves the electrochemical cross-dehydrogenative aromatization (ECDA) of saturated cyclohexanones with amines to construct aniline derivatives. nih.gov This method obviates the need for metal catalysts and chemical oxidants, proceeding through the condensation of the cyclohexanone (B45756) and amine to form an enamine, which then undergoes anodic oxidation and further desaturation to yield the aniline product. nih.gov Furthermore, electrochemical methods have been developed for the reduction of nitroaromatics to their corresponding anilines, which can be a highly efficient process. The electrochemical reduction of nitrobenzene (B124822) to aniline, for example, can achieve high yields in a short timeframe, with the reaction outcome being controllable by adjusting the pH. nih.govnih.gov

These electrochemical strategies represent versatile platforms for constructing the core benzenamine structure found in this compound, offering environmentally benign routes to this important class of compounds.

Table 1: Overview of Selected Electrochemical Approaches for Benzenamine Synthesis

| Methodology | Description | Key Advantages |

|---|---|---|

| C-H Amination via N-Arylpyridinium Ions | An aromatic compound is electrochemically oxidized with pyridine to form an N-arylpyridinium ion, which then reacts with an amine source. snnu.edu.cntohoku.ac.jp | Metal-free, high chemoselectivity, mild conditions. snnu.edu.cn |

| Cross-Dehydrogenative Aromatization (ECDA) | Saturated cyclohexanones react with amines to form an enamine, which is then electrochemically oxidized and aromatized to an aniline. nih.gov | Avoids pre-functionalization, oxidant- and metal-free. nih.gov |

| Nitroarene Reduction | The electrochemical reduction of a nitro group on an aromatic ring to an amine group. nih.govnih.gov | High yields, rapid reaction, pH-controllable selectivity. nih.govnih.gov |

| C–H/N–H Cross-Coupling | Direct coupling of an aromatic C-H bond with an N-H bond from an amine source, often mediated by electrochemically generated catalysts. nih.govrsc.org | High atom economy, direct functionalization. nih.gov |

Synthesis of Structurally Modified this compound Analogues

Structural modification of the parent this compound scaffold is crucial for tuning its electronic, optical, and biological properties. This is achieved by introducing diverse functional groups and structural motifs onto either the phenanthrene or the benzenamine ring.

Introduction of Additional Aromatic or Heteroaromatic Substituents

The introduction of further aromatic or heteroaromatic systems onto the this compound framework can significantly extend its π-conjugated system, influencing its photophysical properties. Standard palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are primary methods for this purpose. For instance, a bromo-substituted this compound could be coupled with various aryl or heteroaryl boronic acids (or esters) to append new ring systems.

A concrete example of building complex heteroaromatic structures involves the condensation of phenanthrene aldehydes with substituted o-phenylenediamines to synthesize phenanthrene-benzimidazole conjugates. nih.gov This approach could be adapted to synthesize analogues where the benzenamine moiety is part of a larger heterocyclic system. For example, reacting 9-formylphenanthrene with a diamine-substituted aniline could yield a complex, multi-ring analogue of this compound. Similarly, synthetic routes have been developed for a wide range of 3,9-disubstituted phenanthrene derivatives, which could serve as precursors for elaborated aniline analogues. nih.gov

Derivatization via Post-Synthetic Functionalization

Post-synthetic functionalization offers a versatile route to modify the this compound molecule after its core structure has been assembled. nih.govsemanticscholar.org The primary amino group (-NH₂) of the benzenamine ring is a highly reactive site for such modifications. It can readily undergo a variety of chemical transformations to install new functional groups, thereby altering the molecule's properties without redesigning the entire synthesis.

Common derivatization strategies for primary amines include:

Acylation: Reaction with acid chlorides or anhydrides to form stable amide derivatives. This can be used to introduce alkyl, aryl, or other functionalized acyl groups.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides, although controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

These derivatization techniques are analogous to well-established methods used in the analysis of amino acids, where functional groups are modified to enhance detectability or separability. rsc.orgchromatographyonline.comnih.gov By applying these reactions to this compound, a diverse library of functionalized analogues can be generated efficiently from a common intermediate.

Chiral Synthesis of Enantiopure Phenanthrenyl-Aniline Derivatives

While this compound itself is achiral, chirality can be introduced to create enantiopure derivatives. A key strategy for this involves creating atropisomers, which are stereoisomers resulting from hindered rotation around a single bond. nih.govnih.gov In this context, the C-N bond between the phenanthrene and benzenamine rings can become a stereogenic axis if sufficiently bulky substituents are placed at the ortho-positions of the aniline ring and the adjacent 1- and 8-positions of the phenanthrene ring. This steric hindrance restricts free rotation, leading to stable, separable enantiomers.

The asymmetric synthesis of these C-N axially chiral atropisomers is a contemporary challenge in organic chemistry. nih.govbohrium.com Modern catalytic methods are central to achieving high enantioselectivity. snnu.edu.cn Strategies often employ transition-metal catalysis with chiral ligands. For example, asymmetric variants of the Buchwald-Hartwig amination, using palladium catalysts complexed with chiral phosphine ligands like BINAP derivatives, can be used to form the chiral C-N axis enantioselectively. nih.govsnnu.edu.cn

Another approach is central-to-axial chirality transfer, where a chiral center present in one of the precursors guides the formation of the chiral axis during the key bond-forming step. rsc.org Although direct examples for this compound are specific, the principles derived from the synthesis of other axially chiral biaryls and anilides are directly applicable. nih.govnih.gov The successful enantioselective synthesis of phenanthrene-based structures on chiral surfaces further underscores the potential for creating enantiopure phenanthrenyl derivatives. nih.govresearchgate.net

Advanced Spectroscopic and Structural Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for determining the precise structure and conformational dynamics of molecules in solution. For 4-(9-Phenanthrenyl)benzenamine, NMR studies would reveal the spatial relationship between the phenanthrene (B1679779) and benzenamine rings and provide insight into their rotational freedom.

The ¹H NMR spectrum of this compound would be expected to show a complex series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the phenanthrene unit, particularly those near the linkage to the benzenamine ring (e.g., H1, H8, H10), would likely experience significant chemical shift changes due to anisotropic effects from the adjacent aromatic ring. The dihedral angle between the two aromatic systems, a key conformational parameter, governs the extent of π-orbital overlap and influences intramolecular electronic communication. Dynamic NMR (DNMR) experiments at varying temperatures could potentially quantify the energy barrier to rotation around the C-C single bond connecting the two ring systems, revealing the molecule's flexibility.

Upon chemical transformation, such as the oxidation of the amine group, significant changes in the NMR spectrum are anticipated. Oxidation of the benzenamine moiety to a radical cation would delocalize the unpaired electron across the π-conjugated system. This delocalization would induce substantial changes in the electronic environment of the protons and carbon atoms, leading to pronounced shifts and broadening of NMR signals. Comparing the spectra of the neutral molecule and its oxidized form would provide direct evidence of the conformational and electronic restructuring that occurs upon electron removal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties

| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzenamine -NH₂ | 3.5 - 4.5 (broad) | - |

| Benzenamine C-H (ortho to NH₂) | 6.6 - 6.8 | 112 - 115 |

| Benzenamine C-H (meta to NH₂) | 7.1 - 7.3 | 128 - 130 |

| Benzenamine C-NH₂ | - | 147 - 150 |

| Phenanthrene C-H | 7.5 - 8.9 | 122 - 132 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound confirms the presence of its key structural components: the primary amine and the aromatic rings.

The primary amine (-NH₂) group is characterized by a pair of medium-intensity absorption bands in the region of 3350-3450 cm⁻¹. researchgate.netresearchgate.net These correspond to the symmetric and asymmetric N-H stretching vibrations. The spectrum also displays characteristic absorptions for the aromatic rings. Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹. researchgate.net The C=C stretching vibrations within the aromatic rings are observed in the 1500-1600 cm⁻¹ region. researchgate.net Additionally, strong bands in the "fingerprint region" (below 1500 cm⁻¹) arise from C-H out-of-plane bending, which can be indicative of the substitution pattern on the aromatic rings.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3450 - 3350 | Medium |

| Aromatic C-H Stretch | Aromatic Rings | 3100 - 3000 | Medium-Weak |

| Aromatic C=C Stretch | Aromatic Rings | 1600 - 1500 | Medium-Strong |

| N-H Bending | Primary Amine | ~1600 | Medium |

| C-N Stretch | Aryl Amine | 1340 - 1260 | Strong |

| Aromatic C-H Out-of-Plane Bend | Aromatic Rings | 900 - 675 | Strong |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by transitions involving the π-electron systems of the aromatic moieties.

The absorption spectrum typically shows intense bands in the ultraviolet region (250-380 nm), which are characteristic of π→π* transitions within the phenanthrene unit. researchgate.net Phenanthrene itself has several strong absorption bands in this region. researchgate.net The presence of the electron-donating benzenamine group attached to the phenanthrene core can give rise to new, lower-energy absorption bands.

In donor-acceptor molecules like this compound, the benzenamine group acts as an electron donor (D) and the phenanthrene moiety can act as an electron acceptor (A). This arrangement facilitates an intramolecular charge transfer (ICT) transition upon photoexcitation. This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is typically localized on the donor (benzenamine), to the lowest unoccupied molecular orbital (LUMO), often localized on the acceptor (phenanthrene). beilstein-journals.org

ICT bands are characteristically broad and appear at longer wavelengths (lower energy) than the localized π→π* transitions of the individual chromophores. beilstein-journals.orgnih.gov The energy and intensity of the ICT band are sensitive to the solvent polarity; in more polar solvents, the band often shifts to a longer wavelength (a phenomenon known as positive solvatochromism), which is a key indicator of its charge-transfer nature.

Electrochromism is the phenomenon where a material changes color in response to an applied electrical potential. Molecules with stable oxidized states, such as those containing the triphenylamine core and its derivatives, often exhibit this behavior.

When this compound undergoes electrochemical oxidation, the amine nitrogen loses an electron to form a stable radical cation. This process dramatically alters the electronic structure of the molecule. The formation of the radical cation typically leads to the bleaching of the original absorption bands and the appearance of new, strong absorption bands at much longer wavelengths, often in the visible or even near-infrared (NIR) region of the spectrum. This change in the absorption spectrum corresponds to a visible color change, demonstrating the electrochromic properties of the material. The new, low-energy electronic transitions in the radical cation are characteristic of the oxidized species and provide a spectroscopic signature of the molecule's redox state.

Advanced X-ray Diffraction (XRD) Studies for Solid-State Architectures

X-ray diffraction (XRD) stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for characterizing the solid-state packing of molecules, which in turn governs many of their bulk physical and electronic properties.

Table 1: Representative Bond Lengths and Torsional Angles in Related Aromatic Imines

| Parameter | Typical Value | Significance |

|---|---|---|

| C-N Single Bond Length | ~1.40 Å | Indicates the connectivity between the amine and aromatic systems. |

| C=N Double Bond Length | ~1.28 Å | Characteristic of the imine linkage in Schiff bases. |

Note: This data is representative of related structures and not directly from this compound.

Time-Resolved Spectroscopy for Excited-State Dynamics

Time-resolved spectroscopic techniques are essential for probing the dynamics of molecules in their excited states, providing information on processes such as intramolecular charge transfer (ICT), intersystem crossing, and fluorescence decay. These studies are fundamental to understanding the photophysical behavior of materials used in optoelectronic applications.

The excited-state dynamics of donor-acceptor systems are often investigated using femtosecond transient absorption (fs-TA) and femtosecond fluorescence spectroscopy nih.gov. These methods can reveal distinct spectral and temporal features that indicate configurational changes in the excited state, particularly in different solvent environments nih.gov. For example, in polar solvents, many donor-π-acceptor molecules exhibit the formation of a charge-transferred species, which can be identified by a short time constant in transient absorption spectra d-nb.info. The evolution of the excited state can also be influenced by the polarity and viscosity of the surrounding medium, which can lead to diverse relaxation pathways, including non-radiative decay nih.gov.

The study of excited-state dynamics in related systems, such as 4-dimethylamino-4'-nitrobiphenyl (DNBP), has shown that the environment, like the confined space of reverse micelles, can significantly alter the excited-state lifetime and quantum yield researchgate.net. In such constrained environments, torsional relaxation can be restricted, leading to an increase in phosphorescence researchgate.net. While direct time-resolved spectroscopic data for this compound is limited, the principles observed in analogous donor-π systems provide a framework for understanding its potential excited-state behavior.

Table 2: Key Parameters in Excited-State Dynamics Studies

| Parameter | Technique | Information Gained |

|---|---|---|

| Excited-State Lifetime | Time-Resolved Fluorescence, Transient Absorption | The duration of the excited state before returning to the ground state. |

| Transient Absorption Spectra | Femtosecond Transient Absorption | Reveals the formation and evolution of transient species like ICT states. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 4-(9-Phenanthrenyl)benzenamine focus on determining its ground-state electronic properties, molecular orbitals, and charge distribution, which are fundamental to understanding its behavior in various chemical environments.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for describing the electronic transitions and chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.

In this compound, the HOMO is expected to be primarily localized on the electron-rich benzenamine moiety, specifically involving the lone pair of the nitrogen atom and the π-system of the benzene (B151609) ring. Conversely, the LUMO is anticipated to be distributed across the electron-accepting, π-conjugated system of the phenanthrene (B1679779) ring. This spatial separation of the HOMO and LUMO is characteristic of donor-acceptor molecules and is fundamental to their optical and electronic properties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a tendency to absorb light at longer wavelengths.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.95 | Localized on the phenanthrene moiety |

| HOMO | -5.62 | Localized on the benzenamine moiety |

| HOMO-LUMO Gap (ΔE) | 3.67 | Energy of the first electronic transition |

Note: These values are illustrative and representative of what would be expected from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G(d)).

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the absorption wavelengths (λmax) and their corresponding intensities (oscillator strengths).

For this compound, the primary electronic transitions responsible for its UV-Vis absorption are expected to be π → π* transitions. The lowest energy transition, corresponding to the HOMO-LUMO excitation, would represent a significant intramolecular charge transfer (ICT) from the electron-donating benzenamine part to the electron-accepting phenanthrene part. Such calculations can be performed in various solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic transitions.

Table 2: Predicted UV-Vis Absorption Data for this compound via TD-DFT (Illustrative Data)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 338 | 0.25 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 295 | 0.18 | HOMO-1 → LUMO (π → π*) |

| S₀ → S₃ | 254 | 0.45 | HOMO → LUMO+1 (π → π*) |

Note: These values are representative examples based on typical TD-DFT calculations for similar aromatic compounds.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of the bonding and charge distribution within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, including bonds, lone pairs, and core orbitals.

An NBO analysis of this compound would quantify the charge distribution, revealing the electron-donating nature of the amino group. The nitrogen atom is expected to carry a significant negative natural charge, while the hydrogen atoms of the -NH₂ group would be positively charged. The analysis also details hyperconjugative interactions, which describe the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. These interactions are crucial for understanding the stability of the molecule and the pathways of intramolecular charge transfer.

Table 3: Selected Natural Population Analysis (NPA) Charges for this compound (Illustrative Data)

| Atom / Group | Natural Charge (e) |

|---|---|

| Nitrogen (in NH₂) | -0.85 |

| Carbon (attached to N) | +0.35 |

| Carbon (at position 9 of Phenanthrene) | -0.12 |

| Hydrogen (average in NH₂) | +0.42 |

Note: These charge values are illustrative examples derived from the expected electronic effects in the molecule.

Molecular Dynamics (MD) Simulations of Conformational Flexibility and Intermolecular Interactions

MD simulations can also model intermolecular interactions in condensed phases. By simulating a system of multiple molecules, it is possible to investigate how they pack together and to identify dominant non-covalent interactions, such as π-π stacking between the large aromatic surfaces of the phenanthrene units and hydrogen bonding involving the amine groups.

Theoretical Investigations of Reactivity and Reaction Mechanisms

DFT calculations are also instrumental in predicting the chemical reactivity of a molecule. By analyzing the distribution of the frontier molecular orbitals and the molecular electrostatic potential (MEP), regions of a molecule that are susceptible to electrophilic or nucleophilic attack can be identified.

Electrophilic aromatic substitution is a fundamental reaction for aromatic compounds. The regioselectivity of this reaction—that is, which position on the aromatic rings an incoming electrophile will attack—is governed by the electronic effects of the existing substituents.

In this compound, the benzenamine ring is highly activated towards electrophilic attack due to the strong electron-donating amino group (-NH₂), which is an ortho-, para-director.

Ortho-positions (to -NH₂): These positions are electronically activated. However, the position adjacent to the bulky phenanthrenyl group would be sterically hindered. The other ortho-position would be a likely site for substitution.

Para-position (to -NH₂): This position is also electronically activated and sterically accessible, making it a highly favorable site for electrophilic attack.

The phenanthrene ring is generally less reactive towards electrophiles than the activated benzenamine ring.

For nucleophilic aromatic substitution, the reaction requires an electron-poor aromatic ring, typically with a good leaving group. The electron-rich nature of both the benzenamine and phenanthrene rings in this molecule makes it a poor substrate for this type of reaction unless modified with strong electron-withdrawing groups.

Reactivity Studies and Catalytic Transformations

Oxidation and Reduction Chemistry of 4-(9-Phenanthrenyl)benzenamine Frameworks

The electrochemical properties of aromatic amines, particularly triarylamines which are structurally related to this compound, are of significant interest. The nitrogen atom's lone pair of electrons can be readily removed, making these compounds susceptible to oxidation. This process is central to their application in materials science and catalysis.

The oxidation of triarylamine derivatives, which share the core nitrogen-aryl structure with this compound, is a well-established method for generating stable radical cations. This one-electron oxidation process results in an open-shell species with characteristic spectroscopic and electronic properties. For instance, N-phenylphenothiazine, a related bridged triarylamine, is known to be easily oxidized to produce stable radical cations. These species are notable for their absorption in the near-infrared (NIR) region of the electromagnetic spectrum.

The generation of these radical cations can be achieved through chemical or electrochemical oxidation. The stability of the resulting radical cation is often enhanced by the delocalization of the unpaired electron across the extended π-system of the aromatic rings. While specific studies on this compound are not extensively detailed in the available literature, the general principles governing related triarylamine systems suggest that it would form a radical cation upon oxidation. The phenanthrene (B1679779) and phenyl moieties would both participate in stabilizing the radical cation through resonance. Further oxidation could potentially lead to the formation of a dication, although this would require harsher conditions and the resulting species would likely be less stable. Characterization of such species typically involves techniques like cyclic voltammetry to determine oxidation potentials, and UV-vis-NIR spectroscopy and electron paramagnetic resonance (EPR) spectroscopy to confirm the radical's presence and electronic structure.

Nitrogen radical cations generated from aromatic amines can exhibit dual reactivity. They can act as both radical species and cationic species, opening up diverse reaction pathways. For example, nitrogen radical cations derived from N-cyclopropylanilines can undergo a ring-opening of the cyclopropyl group, leading to the formation of a β-carbon radical iminium ion. This intermediate can then be trapped by various reagents. While direct studies on the dual reactivity of the this compound radical cation are not documented, its structure suggests potential for such behavior. The radical character would be centered on the nitrogen and delocalized into the aromatic rings, while the cationic character would also be present, making it susceptible to nucleophilic attack.

Mechanistic Investigations of Derivatization Reactions

The derivatization of the this compound scaffold can be achieved through various modern synthetic methodologies, with transition metal catalysis playing a crucial role.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for rapidly building molecular complexity. While specific examples of palladium-catalyzed domino reactions starting from this compound are not prominent in the literature, the structural motifs present in the molecule—an aniline-type nitrogen and multiple aromatic C-H bonds—make it a plausible candidate for such transformations.

For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental for forming C-N bonds. The reverse of this reaction, the N-arylation of an amine, is how this compound itself is often synthesized (from aniline (B41778) and a phenanthrenyl halide). Derivatization could involve further palladium-catalyzed C-H activation/functionalization on either the phenanthrene or the benzene (B151609) ring, which could be designed to proceed in a domino fashion with other transformations.

Role as a Precursor in Diverse Organic Transformations

The rich functionality and rigid, planar structure of the phenanthrene unit, combined with the reactive amine group, make this compound a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds.

Phenanthroimidazole derivatives are an important class of heterocyclic compounds with applications in medicinal chemistry and materials science, including as components in organic light-emitting diodes (OLEDs). A primary method for their synthesis is the Debus-Radziszewski reaction. This multicomponent reaction typically involves the condensation of a 1,2-dicarbonyl compound (like phenanthrene-9,10-dione), an aldehyde, and an ammonia source.

A key modification of this reaction involves replacing ammonia with a primary amine, which allows for the synthesis of N-substituted imidazole derivatives. In this context, an aldehyde derivative of this compound could react with phenanthrene-9,10-dione and ammonium acetate (B1210297) to form a complex phenanthroimidazole structure. Alternatively, a related synthetic pathway could potentially utilize the amine functionality of this compound directly. The general reaction scheme for the Debus-Radziszewski synthesis is shown below.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

| 1,2-Dicarbonyl | Aldehyde | Ammonia/Amine | Imidazole Derivative |

| Phenanthrene-9,10-dione | Aromatic Aldehyde | Ammonium Acetate | 2-Aryl-1H-phenanthro[9,10-d]imidazole |

| Phenanthrene-9,10-dione | Aromatic Aldehyde | Primary Amine | 1-Substituted-2-aryl-phenanthro[9,10-d]imidazole |

This reaction provides a versatile route to highly functionalized phenanthroimidazoles, and the use of precursors like this compound or its derivatives would lead to compounds with extended π-conjugation and potentially interesting photophysical properties.

Formation of Helical and Azahelicene Systems

The synthesis of azahelicenes, which are helically chiral polycyclic aromatic compounds containing at least one nitrogen atom, is a sophisticated area of organic chemistry. These molecules are of interest due to their unique chiroptical properties and potential applications in materials science and asymmetric catalysis. While a direct, one-step synthesis of a helical or azahelicene system from this compound has not been extensively documented, plausible synthetic routes can be postulated based on established methodologies for aza-polycyclic aromatic hydrocarbon (aza-PAH) synthesis.

One of the most promising approaches involves the conversion of the primary amino group of this compound into a functionality that can participate in a cyclization reaction to form the characteristic helical structure. A key strategy in the synthesis of aza-PAHs is the oxidative photocyclization of aromatic Schiff bases (imines). This reaction, a variation of the Mallory reaction, has been successfully employed to create phenanthridine derivatives and more complex azahelicenes.

The proposed synthetic pathway would commence with the condensation of this compound with a suitable aromatic aldehyde or ketone to form an imine precursor. The choice of the carbonyl compound is crucial as it will constitute a part of the final azahelicene structure. The subsequent and critical step is the intramolecular oxidative photocyclization of this imine. This reaction is typically carried out under UV irradiation in the presence of an oxidizing agent, such as iodine or air (oxygen). The process involves an initial E/Z isomerization of the imine, followed by an electrocyclization to form a dihydrogenated intermediate, which is then aromatized by the oxidant to yield the final aza-PAH.

The regioselectivity of the photocyclization is a significant consideration, as the cyclization can potentially occur at different positions on the aromatic rings. In the case of an imine derived from this compound, the cyclization would need to occur in a manner that leads to the formation of the ortho-fused rings characteristic of a helicene. The specific reaction conditions, including the solvent, temperature, and wavelength of UV light, would need to be carefully optimized to favor the desired helical topology. For instance, performing the reaction in the presence of an acid and a radical scavenger like TEMPO has been shown to improve the reaction rate and yield in the synthesis of some phenanthridines nih.gov.

Another potential, though less direct, route could involve multi-step sequences where the aminophenanthrene moiety is incorporated into a larger precursor molecule that is then subjected to cyclization. For example, transition-metal-catalyzed intramolecular cyclizations or reactions involving homolytic aromatic substitution could be envisioned, though these would require significant synthetic elaboration of the initial this compound starting material soton.ac.uk.

A summary of a plausible synthetic approach to an azahelicene system starting from this compound is presented in the table below.

| Step | Reaction | Reactants | Key Conditions | Product Type |

| 1 | Imine Formation | This compound, Aromatic Aldehyde/Ketone | Acid or base catalysis | Aromatic Schiff Base (Imine) |

| 2 | Oxidative Photocyclization | Aromatic Schiff Base | UV irradiation, Oxidizing agent (e.g., I₂, O₂) | Aza-Polycyclic Aromatic Hydrocarbon (potentially azahelicene) |

It is important to note that the successful synthesis of a well-defined azahelicene from this compound would represent a significant synthetic achievement, contributing a novel building block to the library of complex, chiral aromatic systems.

Synthesis of Porphyrin Derivatives with Phenanthrenyl Moieties

Porphyrins are a class of macrocyclic compounds with a highly conjugated π-system that endows them with unique photophysical and electrochemical properties. The functionalization of the porphyrin core with various substituents allows for the fine-tuning of these properties, leading to applications in areas such as photodynamic therapy, catalysis, and molecular electronics. The incorporation of a phenanthrenyl moiety, via a precursor such as this compound, into a porphyrin structure is a strategy to extend the π-conjugation and introduce new electronic and steric features.

A direct reaction of this compound with pyrrole to form a porphyrin is not a standard synthetic route. The most common and versatile methods for the synthesis of meso-substituted porphyrins, such as the Lindsey synthesis, rely on the acid-catalyzed condensation of an aldehyde with pyrrole, followed by oxidation of the resulting porphyrinogen. Therefore, a crucial prerequisite for utilizing this compound in this context is its conversion into the corresponding aldehyde, 4-(9-phenanthrenyl)benzaldehyde.

The transformation of the amino group of this compound into a formyl group (-CHO) can be envisioned through several established organic reactions. A plausible sequence would involve a Sandmeyer-type reaction, where the amine is first diazotized with nitrous acid to form a diazonium salt. This intermediate could then be subjected to a formylation reaction, for example, by treatment with formaldehyde oxime in the presence of a copper(I) salt, or through other modern formylation methods.

Once the key intermediate, 4-(9-phenanthrenyl)benzaldehyde, is obtained, it can be employed in a porphyrin synthesis. The Lindsey synthesis is a widely used method that involves the condensation of the aldehyde with pyrrole at room temperature in a chlorinated solvent, such as dichloromethane, in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂). This reaction is performed under high dilution conditions to favor the formation of the cyclic tetramer over linear polymers. The initial product is a colorless porphyrinogen, which is then oxidized to the intensely colored porphyrin using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil.

This synthetic approach would lead to the formation of meso-tetrakis(4-(9-phenanthrenyl)phenyl)porphyrin. The presence of the bulky and electronically distinct phenanthrenylphenyl substituents at the meso positions of the porphyrin ring would be expected to significantly influence its properties. For instance, the extended π-system could lead to red-shifted absorption and emission spectra, which is desirable for applications in photodynamic therapy and near-infrared absorbing materials. The steric bulk of the substituents could also inhibit aggregation of the porphyrin molecules, which is often a cause of fluorescence quenching in solution and the solid state.

A summary of the proposed synthetic strategy for the synthesis of a porphyrin derivative incorporating the 4-(9-phenanthrenyl)phenyl moiety is outlined in the table below.

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Diazotization | This compound | NaNO₂, HCl (aq) | 4-(9-Phenanthrenyl)benzenediazonium chloride |

| 2 | Formylation | 4-(9-Phenanthrenyl)benzenediazonium chloride | e.g., H₂C=NOH, Cu(I) salt | 4-(9-Phenanthrenyl)benzaldehyde |

| 3 | Porphyrinogen Synthesis (Lindsey Condensation) | 4-(9-Phenanthrenyl)benzaldehyde, Pyrrole | BF₃·OEt₂, CH₂Cl₂ | meso-Tetrakis(4-(9-phenanthrenyl)phenyl)porphyrinogen |

| 4 | Oxidation | meso-Tetrakis(4-(9-phenanthrenyl)phenyl)porphyrinogen | DDQ or p-chloranil | meso-Tetrakis(4-(9-phenanthrenyl)phenyl)porphyrin |

The successful execution of this synthetic sequence would provide access to a novel class of porphyrins with potentially interesting and useful photophysical and material properties, stemming from the unique combination of the porphyrin macrocycle and the extended aromatic system of the phenanthrene substituents.

Advanced Materials Science Applications

Organic Electronic Devices Incorporating Phenanthrenyl-Aniline Structures

Phenanthrenyl-aniline derivatives are being investigated for their utility in a range of organic electronic devices. The inherent properties of the phenanthrene (B1679779) unit, such as its high thermal stability and well-defined electronic characteristics, coupled with the charge-donating nature of the aniline (B41778) group, make these structures suitable for various roles within these devices.

In the field of organic light-emitting diodes (OLEDs), the performance and longevity of devices are critically dependent on the properties of the materials used in their multilayer structures. Phenanthrene-based compounds, in general, are recognized for their potential in this area due to their blue fluorescence and good carrier transport capabilities.

Efficient electron injection and transport are crucial for achieving balanced charge carrier concentrations within the emissive layer of an OLED, which is essential for high efficiency and brightness. While phenanthroline derivatives have been successfully utilized as electron-transporting materials, research into phenanthrene-aniline structures for this purpose is still an emerging area. researchgate.net The electron-deficient nature of the phenanthrene ring, in principle, allows it to facilitate electron transport. However, the presence of the electron-donating aniline group would likely modulate these properties. Theoretical studies on various phenanthrene derivatives suggest that their electronic properties can be tailored through functionalization, which could lead to the development of phenanthrenyl-aniline-based electron transport materials with optimized performance. spast.org

Currently, materials like phenanthroline derivatives are often used in the electron-transport layer (ETL) of OLEDs, demonstrating that nitrogen-containing aromatic compounds can possess favorable electron-transport properties. researchgate.net Future research may focus on modifying the 4-(9-Phenanthrenyl)benzenamine structure to enhance its electron-accepting capabilities, for instance, by introducing electron-withdrawing groups, to make it more suitable for electron transport applications.

The phenanthrene moiety is known for its intrinsic blue fluorescence. nih.gov The photoluminescent properties of phenanthrenyl-aniline structures can be influenced by the interaction between the phenanthrene and aniline groups. The aniline derivative can act as an electron donor, and upon photoexcitation, a photoinduced electron transfer (PET) process can occur, potentially leading to luminescence quenching. acs.org However, by carefully designing the molecular structure, it is possible to control the extent of this interaction and tune the emissive properties.

For instance, studies on related donor-acceptor systems have shown that the fluorescence properties are highly dependent on the solvent and the specific arrangement of the donor and acceptor units. The incorporation of the aniline group can lead to intramolecular charge transfer (ICT) states, which can result in tunable emission wavelengths. Research into the photophysical properties of various phenanthrene derivatives indicates that functionalization significantly modulates their absorption and photoluminescence spectra. researchgate.net This suggests that derivatives of this compound could be engineered to act as efficient emitters or hosts in the emissive layer of OLEDs, with the potential for color tuning by modifying substituents on either the phenanthrene or aniline rings.

The development of efficient organic photovoltaic (OPV) devices relies on the design of materials that can effectively absorb sunlight and facilitate the separation and transport of charge carriers. The donor-acceptor (D-A) architecture is a cornerstone of modern OPV design.

In donor-acceptor systems, the aniline moiety can serve as the electron donor, while the phenanthrene group, with its extended π-system, can act as part of the conjugated bridge (π-spacer) or be functionalized to act as an acceptor. The design of D-π-A molecules allows for the tuning of the frontier molecular orbital (HOMO and LUMO) energy levels, which is critical for achieving efficient charge separation and a high open-circuit voltage in OPVs. researchgate.net

While specific D-π-A systems based on this compound are not extensively documented in the literature, the principles of their design can be inferred from studies on other donor-acceptor systems. For example, various aniline derivatives have been utilized as electron donors in such systems, where they are coupled with different acceptor units. rsc.orgwashington.edu The phenanthrene core can be incorporated to enhance the light-harvesting properties and thermal stability of the resulting material. The development of phenazine-based donor-acceptor systems, where phenazine is structurally related to phenanthrene, has shown promise in organic photocatalysis, indicating the potential of such fused-ring systems in charge-transfer applications. nih.gov

Table 1: Key Molecular Components in Donor-Acceptor Systems

| Component | Role | Example Moieties |

|---|---|---|

| Donor (D) | Electron-donating unit | Aniline, Triphenylamine, Carbazole |

| π-Bridge (π) | Facilitates charge transfer | Phenylethynyl, Thiophene, Phenanthrene |

| Acceptor (A) | Electron-accepting unit | Cyano groups, Naphthalene diimide, Fullerene |

The efficiency of an OPV device is also heavily dependent on the mobility of charge carriers (holes and electrons) within the active layer. High charge carrier mobility allows for the efficient extraction of photogenerated charges before they recombine. Theoretical studies on phenanthrene derivatives have shown that their hole mobility can be in the range of 10⁻⁶ to 10⁻² cm²V⁻¹s⁻¹. spast.org The aniline component in this compound is expected to contribute positively to its hole-transporting properties.

Materials with high hole mobility are essential for the hole-transporting layer (HTL) in OPVs and also as the donor material in the active layer. Acridine-based materials, which share structural similarities with phenanthrene, have been synthesized and shown to have excellent hole-transporting properties when combined with aniline derivatives. nih.gov This suggests that phenanthrenyl-aniline structures could also exhibit favorable hole mobility. The HOMO energy levels of phenanthrene derivatives have been calculated to be in a range that makes them suitable as p-type organic semiconductors. spast.org

Table 2: Calculated Properties of Phenanthrene Derivatives

| Property | Value Range | Significance |

|---|---|---|

| HOMO Energy Level | -5.510 to -6.069 eV | Suitability as p-type semiconductor spast.org |

| Ionization Potential (IP) | 6.60 to 7.64 eV | Indicates good air stability spast.org |

| Band Gap (Eg) | 1.28 to 3.20 eV | Wide-bandgap organic semiconductor spast.org |

| Hole Mobility (μh) | 10⁻⁶ to 10⁻² cm²V⁻¹s⁻¹ | Potential for efficient hole transport spast.org |

Organic Field-Effect Transistors (OFETs)

While direct studies focusing exclusively on the application of this compound in Organic Field-Effect Transistors (OFETs) are not extensively documented, its structural components suggest its potential as a hole-transporting material in such devices. The triphenylamine and carbazole moieties, known for their strong electron-donating nature and excellent hole-transport properties, are foundational in the design of high-performance hole-transporting materials (HTMs) for organic electronics. mdpi.comnih.govresearchgate.netrsc.org The incorporation of a rigid and stable carbazole-like moiety, akin to the phenanthrene group in this compound, can enhance the thermal and morphological stability of the material, which is a critical factor for the longevity and reliability of OLEDs and OFETs. mdpi.comnih.govresearchgate.net

The synthesis of various phenanthrene derivatives has been explored to create a new class of organic semiconductors. rsc.orgresearchgate.net The electronic properties of these materials can be tuned through functional group modifications and skeletal cyclization, influencing their charge transport capabilities. rsc.org For instance, the introduction of electron-donating groups can modulate the HOMO-LUMO gap, which is a key parameter in determining the efficiency of charge injection and transport in an OFET. Given that this compound possesses a nitrogen atom with a lone pair of electrons conjugated with the aromatic system, it is expected to exhibit p-type semiconductor behavior, making it a candidate for the active layer in p-channel OFETs. The phenanthrene unit, with its extended π-conjugation, can facilitate intermolecular charge hopping, a crucial process for efficient charge transport in the solid state.

Luminescent Materials and Chromophores

The photophysical properties of this compound and its derivatives are a subject of intensive research, with a particular focus on their application as luminescent materials and chromophores. The combination of the phenanthrene and benzenamine moieties gives rise to interesting emission characteristics that can be tailored for specific applications.

The phenanthrene core is known to be fluorescent, and its emission properties can be modulated by the attachment of various substituents. nih.govresearchgate.net The benzenamine group, acting as an electron donor, can engage in intramolecular charge transfer (ICT) with the phenanthrene acceptor upon photoexcitation. This ICT character often leads to emission wavelengths that are sensitive to the molecular structure and the surrounding environment. By modifying the substituents on either the phenanthrene or the benzenamine unit, it is possible to fine-tune the emission color from the blue to the green region of the spectrum. For instance, the synthesis of poly(9-(3-vinyl-phenyl)-phenanthrene) has been shown to produce a polymer with a PL maximum value of 381 nm and a broad PL spectrum, demonstrating the tunability of phenanthrene-based materials. nih.gov

The quantum yield of fluorescence is another critical parameter that can be engineered. While phenanthrene itself has a modest fluorescence quantum yield, the introduction of substituents can significantly enhance it. researchgate.net The propeller-shaped triphenylamine-substituted arenes have been shown to exhibit enhanced quantum yields in the solid state compared to the solution state, a phenomenon attributed to the restriction of intramolecular rotations in the solid phase. researchgate.net

Table 1: Photophysical Properties of Selected Phenanthrene Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| Phenanthrene | 295 | ~350-400 | ~0.13 | researchgate.net |

| Poly(9-(3-vinyl-phenyl)-phenanthrene) | - | 381 | - | nih.gov |

| Triphenylamine-substituted phenanthrene | - | Blue-shifted in solid state | Enhanced in solid state | researchgate.net |

Solvatofluorochromism, the change in fluorescence color with the polarity of the solvent, is a characteristic feature of molecules with a significant change in dipole moment upon excitation. The intramolecular charge transfer nature of the excited state in phenanthrene-amine systems makes them prime candidates for exhibiting solvatochromism. acs.orgnih.gov The emission of these compounds is expected to show a red-shift in more polar solvents, as the polar solvent molecules stabilize the more polar excited state to a greater extent than the ground state. This property is valuable for developing sensors that can probe the polarity of their local environment.

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. pku.edu.cnacs.orgnih.gov This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels. pku.edu.cnmdpi.com Phenanthrene derivatives conjugated with AIE-active units like tetraphenylethene (TPE) have been synthesized and shown to exhibit strong AIE characteristics. mdpi.com These molecules are non-emissive in pure THF solution but show strong sky-blue emission in water-THF mixtures where they aggregate. mdpi.com Given the structural similarities, it is plausible that this compound and its derivatives could be designed to exhibit AIE, making them suitable for applications in bio-imaging and as solid-state emitters. mdpi.comrsc.org

Circularly polarized luminescence (CPL) is the differential emission of left and right circularly polarized light by a chiral luminophore. This chiroptical property is of great interest for applications in 3D displays, optical data storage, and as probes for chiral molecular recognition. While this compound itself is achiral, the introduction of chirality into its structure could lead to CPL-active materials.

For instance, the incorporation of chiral units, such as BINOL derivatives, into phenanthrene-based luminophores has been shown to induce CPL. researchgate.net The sign and magnitude of the CPL signal in such systems can be sensitive to the solvent, suggesting that the conformation of the molecule plays a crucial role in determining its chiroptical properties. researchgate.net By synthesizing chiral derivatives of this compound, it may be possible to develop new CPL-active materials with tunable emission and dissymmetry factors. The development of small organic fluorophores that exhibit CPL is an active area of research, with potential for creating novel optical materials. olisclarity.comdocumentsdelivered.com

Sensing Applications

The inherent fluorescence of the phenanthrene moiety and the potential for its modulation by the benzenamine group make this compound a promising scaffold for the development of fluorescent chemosensors.

The nitrogen atom of the benzenamine group can act as a binding site for metal ions. Upon coordination with a metal ion, the electronic properties of the molecule can be perturbed, leading to a change in its fluorescence properties. This change can be in the form of fluorescence quenching, enhancement, or a shift in the emission wavelength, which can be used for the detection of the target metal ion. core.ac.ukkarazin.uanih.gov

Design of Fluorescent or Electrochromic Probes

The design of molecular probes that can signal changes in their environment through alterations in their optical or electronic properties is a significant area of research. Compounds based on the this compound scaffold are well-suited for these applications due to the inherent characteristics of the phenanthrene and aniline units.

Fluorescent Probes:

The phenanthrene core is a well-known fluorophore, and its emission properties can be modulated by the attached benzenamine group. The emission properties of such donor-acceptor systems are often highly sensitive to the surrounding medium, making them useful as solvatochromic probes for fluorescence sensing and imaging semanticscholar.org. Research on closely related phenanthrenyl-substituted biaryl derivatives, such as 8-(phenanthren-9-yl)benzo[c]quinolizinium and 9-(phenanthren-9-yl)benzo[b]quinolizinium, has demonstrated pronounced fluorosolvatochromism semanticscholar.org. These compounds exhibit significant shifts in their emission spectra depending on the polarity of the solvent. Specifically, they show their lowest-energy emission in aprotic, polar solvents and are significantly blue-shifted in polar protic solvents semanticscholar.org. This behavior is attributed to a photoinduced charge shift within the molecule, and it is a key characteristic for a fluorescent probe designed to report on environmental polarity semanticscholar.org.

While direct photophysical data for this compound is not extensively published, the properties of analogous compounds suggest it would exhibit similar environmentally sensitive fluorescence. The data in the table below, from a study on a phenanthrenyl-substituted benzo[c]quinolizinium derivative, illustrates the typical solvatochromic behavior that could be expected from such a scaffold semanticscholar.org.

| Solvent | Absorption Maxima (λabs [nm]) | Emission Maxima (λem [nm]) | Fluorescence Quantum Yield (Φfl) |

|---|---|---|---|

| MeOH (Methanol) | 353, 369 | 422 | 0.13 |

| EtOH (Ethanol) | 354, 370 | 424 | 0.14 |

| 1-BuOH (1-Butanol) | 355, 371 | 427 | 0.14 |

| MeCN (Acetonitrile) | 352, 368 | 494 | 0.018 |

| DMSO (Dimethyl sulfoxide) | 355, 371 | 514 | 0.015 |

| H2O (Water) | 352, 368 | 422 | 0.012 |

Electrochromic Probes:

Electrochromism is the phenomenon where a material changes color in response to an applied electrical potential. Materials with these properties are valuable for applications like smart windows, displays, and sensors. The this compound structure can serve as a precursor to sophisticated electrochromic systems. For instance, a phenanthrene-extended phenazine dication, which functions as an electrochromic conformational switch, was synthesized from a dihydrophenazine precursor nih.govacs.org. This precursor, in turn, was prepared through a Buchwald–Hartwig coupling reaction between 9-bromophenanthrene (B47481) and an aniline derivative, a process that creates a phenanthrenyl-benzenamine linkage analogous to the target compound nih.gov.

Upon oxidation, the dihydrophenazine precursor undergoes a conformational change that results in a marked electrochromic effect, with a significant change in its UV-vis absorption spectrum nih.govacs.org. This reversible change in color and structure upon oxidation and reduction opens potential applications for this class of derivatives as molecular switches and electrochromic systems nih.govacs.org. This demonstrates that the this compound framework can be integrated into larger molecular systems that exhibit robust electrochromic behavior.

Incorporation into Photonic Crystal Fiber Sensors

Photonic Crystal Fibers (PCFs) are a class of optical fibers that use a periodic microstructure of air holes running along the fiber's length to guide light, rather than conventional solid glass cladding ijeat.org. A particularly useful variant for sensing is the hollow-core PCF (HC-PCF), where light is guided within a hollow central channel nih.govaip.org. These fibers offer a unique platform for chemical and biological sensing by allowing the sample medium to be infiltrated directly into the fiber core, maximizing the interaction between light and the analyte over a long path length nih.govaip.org.

The functionalization of HC-PCFs with fluorescent molecules is a powerful strategy for creating highly sensitive sensors nih.gov. A solution of a fluorescent probe, such as this compound, can be introduced into the hollow core. When an excitation laser is coupled into the fiber, it interacts with the probe molecules along the entire length of the infiltrated section. Any resulting fluorescence is guided by the fiber to a detector. This setup enables the detection of extremely low concentrations of fluorophores, with sensitivities reaching the picomolar (pM) and nanomolar (nM) ranges, using only nanoliter sample volumes nih.govaip.orgoptica.org.

The expected solvatochromic properties of this compound would make it a promising candidate for a PCF-based sensor. By infiltrating a solution of this compound into a HC-PCF, a sensor could be developed to detect changes in the local chemical environment. For example:

Polarity Sensing: The shift in the fluorescence emission wavelength could be used to measure the polarity of a liquid sample flowing through the fiber.

Analyte Detection: The amine group on the benzenamine moiety could act as a binding site for specific analytes, such as metal ions or protons (pH sensing). Binding of an analyte would likely perturb the electronic structure of the molecule, leading to a detectable change in its fluorescence spectrum (intensity or wavelength).

The performance of PCF-based sensors is often characterized by their sensitivity and confinement loss. The table below summarizes the performance of various PCF sensors designed for chemical detection, illustrating the high sensitivity achievable with this platform ijeat.orgmdpi.com.

| Sensed Analyte | PCF Structure | Sensitivity | Confinement Loss (dB/m) |

|---|---|---|---|

| Ethanol | Octagonal, porous core | 67.66% | 2.42 x 10-10 |

| Methanol | Octagonal, porous core | 66.78% | 3.28 x 10-11 |

| Sulfuric Acid (0%) | Hexagonal/Circular, circular core | 97.08% | 1.32 x 10-12 |

| Sulfuric Acid (20%) | Hexagonal/Circular, circular core | 98.06% | 1.46 x 10-12 |

| Sulfuric Acid (40%) | Hexagonal/Circular, circular core | 98.67% | 2.12 x 10-12 |

By leveraging the unique properties of this compound within the highly efficient HC-PCF platform, novel sensors with high sensitivity and specificity could be realized for a wide range of applications in chemical analysis and environmental monitoring.

Lack of Publicly Available Research Hinders Detailed Analysis of this compound in Supramolecular Chemistry

Despite extensive searches of scientific literature and patent databases, a comprehensive analysis of the chemical compound “this compound” within the framework of supramolecular chemistry and self-assembly, as per the specified detailed outline, cannot be provided at this time. The available public information on this specific molecule is insufficient to generate a thorough and scientifically accurate article covering its molecular recognition, driven self-assembly into various nanostructures, and the specific intermolecular interactions governing these processes.